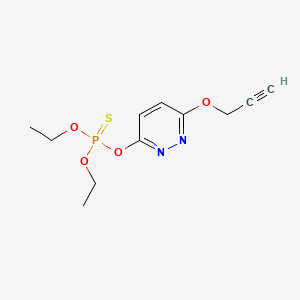
Acetic acid;tridec-7-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;tridec-7-en-1-ol is an organic compound that combines the properties of acetic acid and tridec-7-en-1-ol. Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar. Tridec-7-en-1-ol is an unsaturated alcohol with a long carbon chain and a double bond at the seventh position. This compound is of interest due to its unique combination of functional groups, which can lead to diverse chemical behaviors and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tridec-7-en-1-ol typically involves the esterification of acetic acid with tridec-7-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as follows:
CH3COOH+C13H25OH→CH3COOC13H25+H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The process typically includes the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The unreacted starting materials can be recycled to improve efficiency and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;tridec-7-en-1-ol can undergo various chemical reactions, including:
Esterification: As mentioned, it can be formed through esterification.
Hydrolysis: The ester bond can be hydrolyzed back to acetic acid and tridec-7-en-1-ol in the presence of water and an acid or base catalyst.
Oxidation: The alcohol group in tridec-7-en-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in tridec-7-en-1-ol can be reduced to form a saturated alcohol.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst, heating.
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst.
Major Products
Hydrolysis: Acetic acid and tridec-7-en-1-ol.
Oxidation: Tridec-7-enal (aldehyde) or tridec-7-enoic acid (carboxylic acid).
Reduction: Tridecan-1-ol (saturated alcohol).
Applications De Recherche Scientifique
Acetic acid;tridec-7-en-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Mécanisme D'action
The mechanism of action of acetic acid;tridec-7-en-1-ol depends on its chemical structure and the functional groups present. The ester bond can undergo hydrolysis, releasing acetic acid and tridec-7-en-1-ol, which can then interact with various molecular targets. Acetic acid can act as a weak acid, donating protons and participating in acid-base reactions. Tridec-7-en-1-ol can interact with lipid membranes due to its hydrophobic long carbon chain, potentially disrupting membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in food preservation and chemical synthesis.
Tridec-7-en-1-ol: An unsaturated alcohol with applications in the fragrance industry.
Ethyl acetate: An ester formed from acetic acid and ethanol, commonly used as a solvent.
Uniqueness
Acetic acid;tridec-7-en-1-ol is unique due to its combination of a carboxylic acid and a long-chain unsaturated alcohol. This dual functionality allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in different fields .
Propriétés
Numéro CAS |
56577-30-1 |
|---|---|
Formule moléculaire |
C15H30O3 |
Poids moléculaire |
258.40 g/mol |
Nom IUPAC |
acetic acid;tridec-7-en-1-ol |
InChI |
InChI=1S/C13H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2(3)4/h6-7,14H,2-5,8-13H2,1H3;1H3,(H,3,4) |
Clé InChI |
DUXHPCUIYXFENO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCCCCCCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


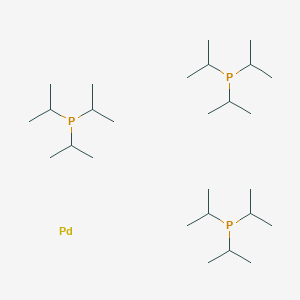

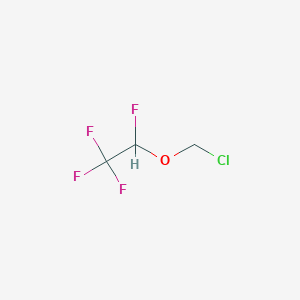
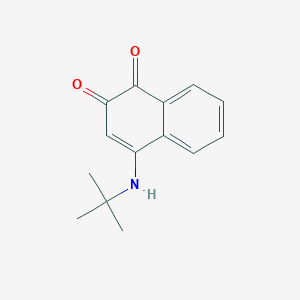

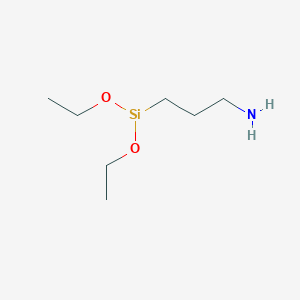
![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)

![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)
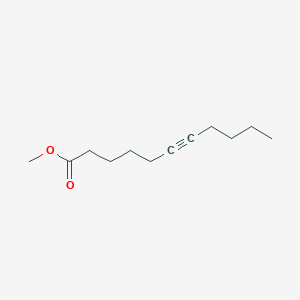
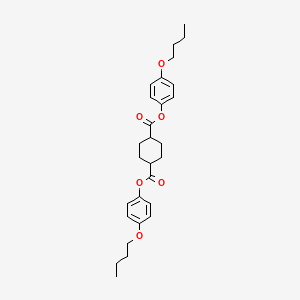
![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
